REACTION_CXSMILES
|
CO[CH:3]1[C:7](=[O:8])[O:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13](=[C:14]=O)[C:4]1=2.[CH3:16][C:17](C)=O.[CH2:20](NCC)C>O>[CH3:20][O:6][C:7]([C:3]1[C:4]2[C:13]([CH:12]=[CH:11][CH:10]=[CH:9][CH:5]=2)=[CH:14][C:16]=1[CH3:17])=[O:8]
|
Name
|
compound ( 2 )
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC1C2=C(OC1=O)C=CC=CC2=C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 30 hours
|
Duration
|
30 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=C2C=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |